molecular formula C16H32O2 B8630148 2-Ethylhexyl 6-methylheptanoate CAS No. 89986-44-7

2-Ethylhexyl 6-methylheptanoate

Cat. No. B8630148
Key on ui cas rn: 89986-44-7
M. Wt: 256.42 g/mol
InChI Key: NWHIMRKJKCSGAM-UHFFFAOYSA-N
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Patent
US05711939

Procedure details

2 g concentrated sulfuric acid were added to a solution of 130 g (1 mol) 2-ethylhexanol and 144 g (1 mol) "isooctanoic acid" (isomeric mixture from Ruhrchemie A. G., Oberhausen) in 300 ml toluene and heated to boiling with water separation until the equimolar amount of water separates (about 2 hours). After cooling it was washed with water and then with 10% sodium bicarbonate solution. The remaining end-product gave after distillation over a 15 cm Vigreux column 230 g (90%) isooctanoic acid-2-ethyl-hexylester as a colorless oil of medium viscosity.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH2:6]([CH:8]([CH2:11][CH2:12][CH2:13][CH3:14])[CH2:9][OH:10])[CH3:7].[C:15](O)(=[O:23])[CH2:16][CH2:17][CH2:18][CH2:19][CH:20]([CH3:22])[CH3:21]>C1(C)C=CC=CC=1>[CH2:6]([CH:8]([CH2:11][CH2:12][CH2:13][CH3:14])[CH2:9][O:10][C:15](=[O:23])[CH2:16][CH2:17][CH2:18][CH2:19][CH:20]([CH3:22])[CH3:21])[CH3:7]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
130 g
Type
reactant
Smiles
C(C)C(CO)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(C)C)(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
to boiling with water separation until the equimolar amount of water
CUSTOM
Type
CUSTOM
Details
(about 2 hours)
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling it
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
The remaining end-product gave
DISTILLATION
Type
DISTILLATION
Details
after distillation over a 15 cm Vigreux column 230 g (90%) isooctanoic acid-2-ethyl-hexylester as a colorless oil of medium viscosity

Outcomes

Product
Name
Type
Smiles
C(C)C(COC(CCCCC(C)C)=O)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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